molecular formula C16H11N3O2S B12936969 2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetonitrile

2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetonitrile

Katalognummer: B12936969
Molekulargewicht: 309.3 g/mol
InChI-Schlüssel: RBDDRKSGOADGPK-PFONDFGASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an isoindole core, an amino group, and a phenylsulfonyl group, making it an interesting subject for chemical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetonitrile typically involves multi-step organic reactions. One common method includes the condensation of an isoindole derivative with a phenylsulfonyl acetonitrile under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification processes such as recrystallization or chromatography may be employed to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The amino and phenylsulfonyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetone
  • 2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetic acid

Uniqueness

2-(3-Amino-1H-isoindol-1-ylidene)-2-(phenylsulfonyl)acetonitrile is unique due to its specific combination of functional groups and structural features

Eigenschaften

Molekularformel

C16H11N3O2S

Molekulargewicht

309.3 g/mol

IUPAC-Name

(2Z)-2-(3-aminoisoindol-1-ylidene)-2-(benzenesulfonyl)acetonitrile

InChI

InChI=1S/C16H11N3O2S/c17-10-14(22(20,21)11-6-2-1-3-7-11)15-12-8-4-5-9-13(12)16(18)19-15/h1-9H,(H2,18,19)/b15-14-

InChI-Schlüssel

RBDDRKSGOADGPK-PFONDFGASA-N

Isomerische SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C\2/C3=CC=CC=C3C(=N2)N)/C#N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=C2C3=CC=CC=C3C(=N2)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.